N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 897759-68-1
VCID: VC5114541
InChI: InChI=1S/C15H15N3O3S/c1-8-3-4-9(2)14-13(8)17-15(22-14)16-10(19)7-18-11(20)5-6-12(18)21/h3-4H,5-7H2,1-2H3,(H,16,17,19)
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN3C(=O)CCC3=O
Molecular Formula: C15H15N3O3S
Molecular Weight: 317.36

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

CAS No.: 897759-68-1

Cat. No.: VC5114541

Molecular Formula: C15H15N3O3S

Molecular Weight: 317.36

* For research use only. Not for human or veterinary use.

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide - 897759-68-1

Specification

CAS No. 897759-68-1
Molecular Formula C15H15N3O3S
Molecular Weight 317.36
IUPAC Name N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Standard InChI InChI=1S/C15H15N3O3S/c1-8-3-4-9(2)14-13(8)17-15(22-14)16-10(19)7-18-11(20)5-6-12(18)21/h3-4H,5-7H2,1-2H3,(H,16,17,19)
Standard InChI Key IZENUXGYBNAYHH-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN3C(=O)CCC3=O

Introduction

Molecular Formula

  • C: 16

  • H: 17

  • N: 3

  • O: 3

  • S: 1

Molecular Weight

  • Approximately 315.39 g/mol

Structural Features

The compound consists of:

  • A benzothiazole core substituted with two methyl groups at positions 4 and 7.

  • An acetamide moiety, which is linked to the benzothiazole ring via the nitrogen atom.

  • A pyrrolidinedione (succinimide) group, which is attached to the acetamide chain.

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Synthesis

The synthesis of benzothiazole derivatives like this compound typically involves:

  • Cyclization Reactions: Formation of the benzothiazole ring from o-substituted anilines and sulfur-containing reagents.

  • Amidation: Introduction of the acetamide group through acylation reactions.

  • Functionalization: Attachment of succinimide via nucleophilic substitution or amidation.

General Reaction Scheme:

Benzothiazole precursor+Acylating agentAcetamide derivativeFinal compound with succinimide group\text{Benzothiazole precursor} + \text{Acylating agent} \rightarrow \text{Acetamide derivative} \rightarrow \text{Final compound with succinimide group}

Antimicrobial Activity

Benzothiazole derivatives are widely studied for their antimicrobial properties due to their ability to interact with microbial enzymes and DNA. The presence of the succinimide group may enhance these interactions.

Anticancer Potential

Compounds with benzothiazole scaffolds are known to exhibit anticancer activity by targeting specific proteins involved in cell signaling pathways.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR spectra confirm the chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=315m/z = 315, consistent with its molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for:

      • Amide group (1650cm1\sim1650 \, \text{cm}^{-1})

      • Benzothiazole ring (750850cm1\sim750–850 \, \text{cm}^{-1})

      • Succinimide carbonyl groups (1700cm1\sim1700 \, \text{cm}^{-1}).

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